![molecular formula C6H4BClF2O2 B1404663 (2-Chloro-3,5-difluorophenyl)boronic acid CAS No. 1451393-37-5](/img/structure/B1404663.png)
(2-Chloro-3,5-difluorophenyl)boronic acid
Overview
Description
“(2-Chloro-3,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BClF2O2 . It is a useful reagent in various biochemical reactions .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-3,5-difluorophenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with two fluorine atoms and one chlorine atom .Chemical Reactions Analysis
“(2-Chloro-3,5-difluorophenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It is also a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists .Physical And Chemical Properties Analysis
“(2-Chloro-3,5-difluorophenyl)boronic acid” has a molecular weight of 192.356 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 307.6±52.0 °C at 760 mmHg .Scientific Research Applications
Sensing Applications
(2-Chloro-3,5-difluorophenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.
Biological Labelling
The boronic acid moiety of this compound allows for selective binding to cis-diols, which are prevalent in biological molecules. This property is exploited in biological labelling, enabling researchers to tag and track biological molecules in various experimental settings .
Protein Manipulation and Modification
Researchers leverage the reactivity of (2-Chloro-3,5-difluorophenyl)boronic acid to modify proteins. This can involve altering the protein’s function, stability, or localization, which is significant for understanding protein dynamics and interactions .
Therapeutic Development
The compound’s interaction with biological molecules also extends to therapeutic applications. It can be used to develop new drugs by targeting specific biological pathways or molecules, potentially leading to novel treatments for various diseases .
Separation Technologies
In the field of separation science, (2-Chloro-3,5-difluorophenyl)boronic acid can be employed to create materials that selectively bind certain molecules. This is particularly useful in chromatography and other techniques where precise separation of compounds is required .
Electrophoresis of Glycated Molecules
The compound is used in electrophoresis to separate glycated molecules, which are important biomarkers for diseases like diabetes. Its ability to interact with sugars makes it a valuable tool in this analytical method .
Building Materials for Analytical Methods
(2-Chloro-3,5-difluorophenyl)boronic acid: serves as a building block for creating microparticles and polymers that are used in various analytical methods. These materials can enhance the sensitivity and specificity of detection assays .
Controlled Release Systems
In pharmaceutical research, the compound is used to develop controlled release systems, such as those needed for insulin delivery. This application takes advantage of the compound’s reactivity to create polymers that respond to changes in the environment, releasing their payload at the desired rate .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3,5-difluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond, which is a crucial step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by (2-Chloro-3,5-difluorophenyl)boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the synthesis of various complex organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific Suzuki-Miyaura coupling conditions . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of (2-Chloro-3,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds . The compound’s action thus has significant implications for organic synthesis and medicinal chemistry .
Action Environment
The action of (2-Chloro-3,5-difluorophenyl)boronic acid is influenced by various environmental factors. The success of the Suzuki-Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , which makes it a preferred choice for reactions under specific conditions .
properties
IUPAC Name |
(2-chloro-3,5-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPWIRZACQGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260208 | |
Record name | B-(2-Chloro-3,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3,5-difluorophenyl)boronic acid | |
CAS RN |
1451393-37-5 | |
Record name | B-(2-Chloro-3,5-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Chloro-3,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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